2-({Thieno[3,2-d]pyrimidin-4-yl}amino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
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Overview
Description
2-({Thieno[3,2-d]pyrimidin-4-yl}amino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thienopyrimidine core, which is known for its biological activity, and a trifluoromethyl group, which imparts significant steric and electronic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Thieno[3,2-d]pyrimidin-4-yl}amino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-({Thieno[3,2-d]pyrimidin-4-yl}amino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-({Thieno[3,2-d]pyrimidin-4-yl}amino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-({Thieno[3,2-d]pyrimidin-4-yl}amino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The thienopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but lack the trifluoromethyl group.
Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate: This compound features a similar trifluoromethyl group but differs in the core structure.
Uniqueness
2-({Thieno[3,2-d]pyrimidin-4-yl}amino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the combination of the thienopyrimidine core and the trifluoromethyl group. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(thieno[3,2-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3OS/c16-15(17,18)10-3-1-9(2-4-10)12(22)7-19-14-13-11(5-6-23-13)20-8-21-14/h1-6,8,12,22H,7H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJUUNUOAHTZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC2=NC=NC3=C2SC=C3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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